1-Cyclohexyl-3-(4-phenylbutyl)urea

Soluble epoxide hydrolase sEH inhibitor 1,3-disubstituted urea

1-Cyclohexyl-3-(4-phenylbutyl)urea (CAS not uniquely assigned; ChemSpider ID: 1621200; InChI Key: ZECRLUBDLCCMPF-UHFFFAOYSA-N) is a 1,3-disubstituted urea featuring a cyclohexyl group on one nitrogen and a 4-phenylbutyl chain on the other. The compound belongs to a class of small-molecule inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in blood pressure regulation and inflammation.

Molecular Formula C17H26N2O
Molecular Weight 274.4g/mol
Cat. No. B457878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(4-phenylbutyl)urea
Molecular FormulaC17H26N2O
Molecular Weight274.4g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCCCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O/c20-17(19-16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1,3-4,9-10,16H,2,5-8,11-14H2,(H2,18,19,20)
InChIKeyZECRLUBDLCCMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-(4-phenylbutyl)urea: A Substituted Urea sEH Inhibitor in the UC Patent Estate


1-Cyclohexyl-3-(4-phenylbutyl)urea (CAS not uniquely assigned; ChemSpider ID: 1621200; InChI Key: ZECRLUBDLCCMPF-UHFFFAOYSA-N) is a 1,3-disubstituted urea featuring a cyclohexyl group on one nitrogen and a 4-phenylbutyl chain on the other [1]. The compound belongs to a class of small-molecule inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in blood pressure regulation and inflammation [2]. It is specifically disclosed as Compound 105 in US Patent 8,815,951, where its inhibitory activity was characterized against both recombinant mouse and human sEH enzymes under standardized assay conditions [1].

Why 1-Cyclohexyl-3-(4-phenylbutyl)urea Cannot Be Replaced by a Generic Urea Analog in sEH Research


Within the 1-cyclohexyl-3-substituted urea class, seemingly minor modifications to the N′-substituent produce non-linear and often dramatic shifts in potency, species selectivity, and physicochemical properties. As demonstrated by the comparative data from US Patent 8,815,951, shortening the phenylalkyl chain from 4-phenylbutyl (Compound 105) to phenyl (Compound 21) or phenethyl (Compound 36) alters human sEH IC₅₀ values by up to 2.4-fold and mouse sEH IC₅₀ values by up to 15-fold [1]. The 4-phenylbutyl substituent imparts a distinct combination of chain length, flexibility, and terminal aromatic engagement that is not recapitulated by shorter-chain, branched, or purely alicyclic analogs [1][2]. Procurement of a non-identical urea derivative would therefore introduce uncontrolled variables in potency, off-rate, and target engagement that cannot be corrected by simple concentration adjustments.

Quantitative Head-to-Head Evidence for 1-Cyclohexyl-3-(4-phenylbutyl)urea vs. Structural Analogs


Human sEH Inhibitory Potency: 4-Phenylbutyl vs. Unsubstituted Phenyl and Phenethyl Analogs

Against recombinant human sEH, 1-cyclohexyl-3-(4-phenylbutyl)urea (Compound 105) exhibits an IC₅₀ of 0.58 μM, representing a 2.4-fold improvement in potency over the parent 1-cyclohexyl-3-phenylurea (Compound 21, IC₅₀ = 1.39 μM), while the phenethyl analog (Compound 36) achieves 0.16 μM [1]. This demonstrates that the 4-phenylbutyl chain provides an intermediate potency that may be advantageous for applications requiring modulated target engagement rather than maximum inhibition.

Soluble epoxide hydrolase sEH inhibitor 1,3-disubstituted urea inflammation

Mouse sEH Potency: A 15-Fold Gain Over the Parent Phenyl Analog

The differential potency of 1-cyclohexyl-3-(4-phenylbutyl)urea is most pronounced against mouse sEH. Its IC₅₀ of 0.05 μM is 15-fold lower (more potent) than 1-cyclohexyl-3-phenylurea (Compound 21, IC₅₀ = 0.76 μM) and comparable to the phenethyl analog (Compound 36, IC₅₀ = 0.06 μM) [1]. This positions the compound as a potent tool for mouse in vivo studies while retaining a distinct human/mouse selectivity ratio.

Species selectivity mouse sEH in vivo model translation

Species Selectivity Ratio: A Unique Human/Mouse Potency Profile Distinguishes the 4-Phenylbutyl Analog

The ratio of human to mouse sEH IC₅₀ values provides a measure of species selectivity relevant to translational research. 1-Cyclohexyl-3-(4-phenylbutyl)urea exhibits an HsEH/MsEH IC₅₀ ratio of 11.6 (0.58/0.05), compared to 1.8 for the phenyl analog (Compound 21) and 2.7 for the phenethyl analog (Compound 36) [1]. The cycloheptyl analog (Compound 22) shows a ratio of 2.0. This indicates that the 4-phenylbutyl chain uniquely amplifies the species preference for mouse over human sEH within this chemical series.

Species selectivity ratio translatability preclinical model

Structural Determinants of Potency: Alkyl Chain Length vs. Aromatic Substitution Pattern

Within the 1-cyclohexyl-3-(phenylalkyl)urea sub-series, sEH inhibitory potency does not scale linearly with alkyl chain length. The 4-phenylbutyl analog (Compound 105) yields an MsEH IC₅₀ of 0.05 μM, equivalent to the phenethyl analog (0.06 μM) but far superior to the phenyl analog (0.76 μM). Meanwhile, a branched aromatic substituent (4-isopropylphenyl, Compound 66) delivers MsEH IC₅₀ of 0.09 μM and HsEH IC₅₀ of 0.07 μM, demonstrating that a flexible four-carbon linear spacer produces a distinct selectivity profile compared to a rigid, branched aryl substitution [1]. This non-monotonic SAR underscores that the 4-phenylbutyl group occupies a unique pharmacophoric space not achievable by shortening, branching, or cyclizing the N′-substituent.

SAR structure-activity relationship phenylalkyl spacer urea inhibitor design

Predicted Physicochemical Profile: Lipophilicity and Rotatable Bond Count Compared to Analogs

Predicted physicochemical properties from ChemSpider (ACD/Labs Percepta) indicate that 1-cyclohexyl-3-(4-phenylbutyl)urea has an ACD/LogP of 4.13 and 6 freely rotatable bonds . By comparison, the phenethyl analog (Compound 36) has fewer rotatable bonds and lower predicted lipophilicity, while the phenyl analog (Compound 21) is markedly less lipophilic. The balance of lipophilicity and flexibility in Compound 105 may influence membrane permeability and metabolic stability, although direct experimental ADME data for this specific compound are not available in the public domain. Nonetheless, the compound satisfies Lipinski's Rule of Five with zero violations .

LogP drug-likeness physicochemical properties bioavailability prediction

Optimal Application Scenarios for 1-Cyclohexyl-3-(4-phenylbutyl)urea Based on Quantitative Evidence


Murine In Vivo Models of Hypertension and Inflammation Where High Mouse sEH Potency Is Required

With a mouse sEH IC₅₀ of 0.05 μM, Compound 105 is well-suited for preclinical murine studies of cardiovascular and inflammatory diseases where robust target engagement at low doses is needed [1]. Its 15-fold potency advantage over the parent phenyl analog (Compound 21) enables lower dosing, potentially reducing off-target effects and compound consumption in long-term studies [1].

Translational Pharmacology Studies Leveraging the High Species Selectivity Ratio

The 11.6-fold human/mouse selectivity ratio makes Compound 105 a useful tool for translational research where differential species potency must be modeled [1]. Unlike analogs with near-equipotent human and mouse activity (e.g., Compound 22 with a ratio of 2.0), Compound 105 forces explicit consideration of species differences when extrapolating murine efficacy to projected human doses [1].

Structure-Activity Relationship (SAR) Studies on Phenylalkyl Spacer Length in Urea-Based sEH Inhibitors

The non-monotonic SAR across the phenyl (C0), phenethyl (C2), and phenylbutyl (C4) series—where extending the chain from C2 to C4 maintains mouse potency but reduces human potency—makes Compound 105 a critical reference point in systematic SAR investigations aimed at optimizing species selectivity or balancing potency with metabolic stability [1].

In Vitro Biochemical Assays Requiring a Moderately Potent Human sEH Inhibitor with Defined Activity

For biochemical screening or co-crystallography studies with human sEH where sub-micromolar but not maximally potent inhibition is desired (e.g., to allow competition binding experiments or to avoid complete enzyme suppression), the human sEH IC₅₀ of 0.58 μM provides a well-characterized intermediate potency anchor point [1]. This contrasts with the more potent phenethyl analog (0.16 μM) which may fully saturate the target under standard assay conditions [1].

Quote Request

Request a Quote for 1-Cyclohexyl-3-(4-phenylbutyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.